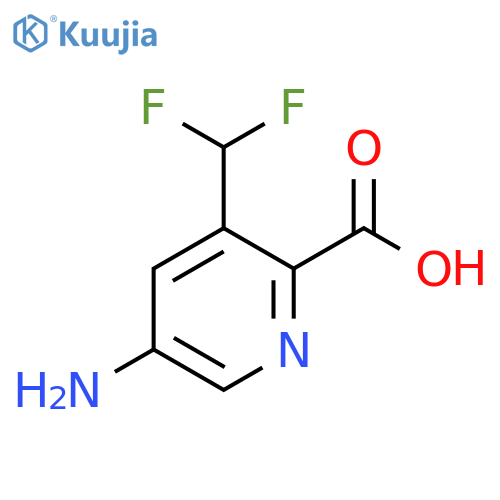

Cas no 1805290-01-0 (5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid)

5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid

-

- インチ: 1S/C7H6F2N2O2/c8-6(9)4-1-3(10)2-11-5(4)7(12)13/h1-2,6H,10H2,(H,12,13)

- InChIKey: WPOXLISYYYWHQM-UHFFFAOYSA-N

- SMILES: FC(C1=CC(=CN=C1C(=O)O)N)F

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 201

- トポロジー分子極性表面積: 76.2

- XLogP3: 0.7

5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6509392-0.1g |

5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 0.1g |

$1320.0 | 2023-05-31 | ||

| Alichem | A029077822-500mg |

5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 97% | 500mg |

$839.45 | 2022-04-01 | |

| Enamine | EN300-6509392-5.0g |

5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 5g |

$4349.0 | 2023-05-31 | ||

| Alichem | A029077822-1g |

5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 97% | 1g |

$1,490.00 | 2022-04-01 | |

| Enamine | EN300-6509392-10.0g |

5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 10g |

$6450.0 | 2023-05-31 | ||

| Enamine | EN300-6509392-2.5g |

5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 2.5g |

$2940.0 | 2023-05-31 | ||

| Enamine | EN300-6509392-0.5g |

5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 0.5g |

$1440.0 | 2023-05-31 | ||

| Enamine | EN300-6509392-1.0g |

5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 1g |

$1500.0 | 2023-05-31 | ||

| Alichem | A029077822-250mg |

5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 97% | 250mg |

$480.00 | 2022-04-01 | |

| Enamine | EN300-6509392-0.25g |

5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid |

1805290-01-0 | 0.25g |

$1381.0 | 2023-05-31 |

5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acidに関する追加情報

Introduction to 5-Amino-3-(difluoromethyl)pyridine-2-carboxylic Acid (CAS No. 1805290-01-0)

5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid, with the chemical identifier CAS No. 1805290-01-0, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule has garnered attention due to its versatile applications in drug development and synthetic chemistry. The unique structural features of this compound, particularly the presence of both amino and carboxylic acid functional groups, along with a difluoromethyl substituent, make it a valuable intermediate in the synthesis of various biologically active molecules.

The compound's structure consists of a pyridine core, which is a common scaffold in many pharmaceuticals, modified with an amino group at the 5-position and a carboxylic acid group at the 2-position. The introduction of a difluoromethyl group at the 3-position enhances its reactivity and potential biological activity. This modification is particularly noteworthy because difluoromethyl groups are frequently employed in medicinal chemistry to improve metabolic stability, binding affinity, and overall pharmacological properties of drug candidates.

In recent years, there has been a growing interest in the development of novel pyridine derivatives for their potential therapeutic applications. The 5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid has been extensively studied for its role in synthesizing various pharmacophores. For instance, it serves as a key intermediate in the preparation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The amino group at the 5-position allows for further functionalization, enabling the attachment of other pharmacologically relevant moieties.

One of the most compelling aspects of this compound is its utility in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. The difluoromethyl group, in particular, has been shown to enhance the binding affinity of drug candidates to their biological targets. This is attributed to the electronic properties of the difluoromethyl group, which can stabilize positive charges and improve interactions with negatively charged residues in protein active sites.

Recent studies have highlighted the importance of pyridine derivatives in developing antiviral and antibacterial agents. The structural motif present in 5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid has been incorporated into several lead compounds that exhibit promising activity against resistant strains of pathogens. The carboxylic acid group at the 2-position provides a handle for further derivatization, allowing chemists to fine-tune the properties of their synthetic targets.

The compound's versatility extends beyond its role as an intermediate in drug synthesis. It has also been explored as a building block for materials science applications, particularly in the development of organic electronic materials. The pyridine ring's electron-deficient nature makes it an excellent candidate for constructing conductive polymers and organic semiconductors. These materials are finding applications in flexible electronics, solar cells, and light-emitting diodes (LEDs).

In terms of synthetic methodologies, 5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid can be synthesized through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the condensation of appropriate precursors under controlled conditions to introduce the necessary functional groups at strategic positions within the pyridine ring. Advances in catalytic techniques have further streamlined these processes, making them more efficient and environmentally friendly.

The compound's stability under various reaction conditions is another critical factor that contributes to its widespread use in synthetic chemistry. Unlike some other heterocyclic compounds that may degrade under harsh conditions, 5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid remains robust enough to withstand a range of temperatures and solvents commonly used in organic synthesis. This stability ensures that researchers can reliably incorporate it into complex synthetic schemes without concerns about decomposition or side reactions.

The growing body of research on this compound underscores its significance in modern chemistry. As new therapeutic targets are identified and our understanding of disease mechanisms deepens, compounds like 5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid will continue to play a pivotal role in drug discovery and development. Their unique structural features offer chemists a rich palette of possibilities for designing molecules that can interact selectively with biological systems.

In conclusion, 5-amino-3-(difluoromethyl)pyridine-2-carboxylic acid (CAS No. 1805290-01-0) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its structural attributes make it an invaluable intermediate for synthesizing biologically active molecules, while its stability under various conditions ensures its reliability in synthetic chemistry workflows. As research progresses, this compound will undoubtedly continue to contribute to advancements in drug development and innovative material design.

1805290-01-0 (5-Amino-3-(difluoromethyl)pyridine-2-carboxylic acid) Related Products

- 38608-08-1(4-Methoxy-5-methylbenzene-1,2-diamine)

- 928121-48-6((1S,2S)-2-phenylcyclopropylmethanamine)

- 2228761-90-6(2-(2-bromoethyl)-6-chloroimidazo1,2-apyridine)

- 1804891-95-9(Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate)

- 1261962-37-1(4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol)

- 1980787-47-0(Belapectin)

- 2138202-59-0(4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid)

- 2470435-27-7(3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride)

- 1002332-01-5(6-fluoro-3-(2-methylpropyl)-1H-Indole)

- 62004-76-6(Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester)